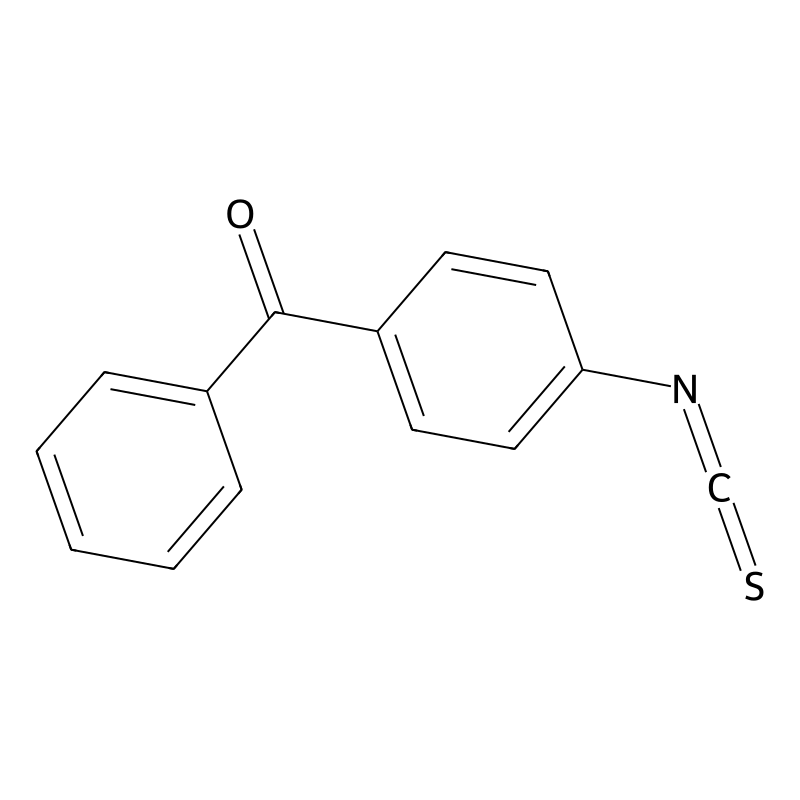Benzophenone-4-isothiocyanate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Anti-Cancer Properties
Studies have investigated the potential of BITC for its anti-cancer properties. Some research suggests that BITC may induce cell death (apoptosis) in cancer cells and inhibit their proliferation [].
Further research is underway to explore the mechanisms of BITC's anti-cancer activity and its potential effectiveness in different cancer types [, ].
Anti-Inflammatory Activity
Research suggests that BITC might possess anti-inflammatory properties. Studies have indicated that BITC may suppress the production of inflammatory mediators and reduce inflammation in certain cell types [].
Further investigations are needed to elucidate the precise mechanisms by which BITC exerts its anti-inflammatory effects and its potential therapeutic applications in inflammatory diseases [].
Benzophenone-4-isothiocyanate is a chemical compound with the molecular formula C₁₄H₉NOS. It is a derivative of benzophenone, which is a well-known ultraviolet (UV) filter commonly used in various personal care products and industrial applications. This specific isothiocyanate form is characterized by the presence of an isothiocyanate functional group, which imparts unique reactivity and biological properties to the compound. Like other benzophenone derivatives, it is utilized for its ability to absorb UV radiation, thus providing protection against UV-induced damage.
- Nucleophilic Attack: The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives.
- Crosslinking: It acts as a crosslinker in polymer chemistry, reacting with amines and alcohols to form stable networks.
- Hydrolysis: Under certain conditions, it can hydrolyze to yield benzophenone-4 and thiourea derivatives.
These reactions are significant for its application in materials science and biological studies.
Benzophenone-4-isothiocyanate exhibits notable biological activities:
- Antimicrobial Properties: It has been reported to possess antimicrobial effects, making it useful in formulations aimed at preventing microbial growth.
- Cytotoxicity: Studies indicate that this compound can induce cytotoxic effects in various cell lines, suggesting potential applications in cancer research.
- Skin Irritation: The compound is classified as a skin irritant and can cause severe burns upon contact, necessitating careful handling in laboratory and industrial settings .
The synthesis of Benzophenone-4-isothiocyanate typically involves the following methods:
- Reaction of Benzophenone with Isothiocyanates: Benzophenone can react with isothiocyanates under basic conditions to yield Benzophenone-4-isothiocyanate.
- Use of Thiourea Derivatives: Thiourea derivatives can be reacted with benzophenone in the presence of activating agents to form the desired isothiocyanate.
These methods highlight the versatility of benzophenone derivatives in synthetic organic chemistry.
Benzophenone-4-isothiocyanate finds applications in various fields:
- Cosmetics and Personal Care: Used as a UV filter in sunscreens and skin care products.
- Polymer Chemistry: Acts as a crosslinker in the production of polymers, enhancing their stability and durability.
- Pharmaceuticals: Investigated for potential use as an antimicrobial agent or in cancer therapy due to its cytotoxic properties.
Interaction studies involving Benzophenone-4-isothiocyanate focus on its reactivity with biological molecules:
- Protein Binding: Studies have shown that it can bind to proteins, potentially affecting their function.
- Cellular Uptake: Research indicates that the compound can be taken up by cells, leading to various biological effects such as apoptosis in cancer cells.
These interactions are crucial for understanding its efficacy and safety profile in consumer products.
Benzophenone-4-isothiocyanate shares structural similarities with several other compounds, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzophenone | UV filter | Commonly used in sunscreens; less reactive than isothiocyanates. |
| Oxybenzone | UV filter | Widely used; associated with endocrine disruption concerns. |
| Phenyl Isothiocyanate | Isothiocyanate | More reactive; used primarily in organic synthesis. |
| 2-Isothiocyanatoacetophenone | Isothiocyanate | Exhibits anti-cancer properties; different functional groups. |
Benzophenone-4-isothiocyanate stands out due to its dual functionality as both a UV filter and a reactive crosslinker, making it unique among its peers.
XLogP3
LogP
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








